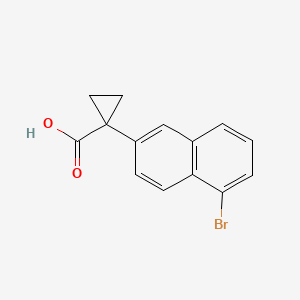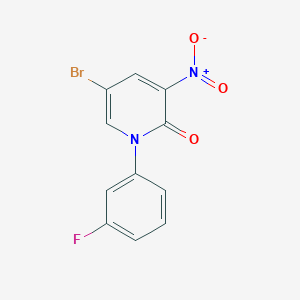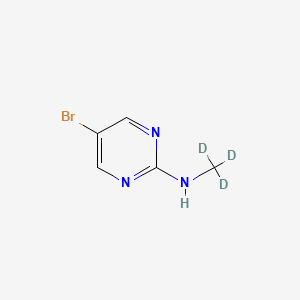
5-Bromo-2-(methyl-d3-amino)-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(methyl-d3-amino)-pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl-d3-amino group at the 2nd position of the pyrimidine ring. It is often used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 5-Bromo-2-(methyl-d3-amino)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Bromination: The bromination of the pyrimidine ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5th position.
Amination: The introduction of the methyl-d3-amino group at the 2nd position is achieved through a nucleophilic substitution reaction. This involves the reaction of the brominated pyrimidine with a suitable amine source, such as methylamine, under basic conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
5-Bromo-2-(methyl-d3-amino)-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the amino group can be oxidized to form nitro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Bromo-2-(methyl-d3-amino)-pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving nucleic acids and protein interactions due to its structural similarity to nucleotides.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Bromo-2-(methyl-d3-amino)-pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the context of its use. For example, it may interact with nucleic acids or proteins, affecting their function and activity.
相似化合物的比较
5-Bromo-2-(methyl-d3-amino)-pyrimidine can be compared with other similar compounds, such as:
2-Amino-5-bromopyrimidine: Lacks the methyl-d3 group, which may affect its reactivity and biological activity.
5-Bromo-2-methylaminopyrimidine: Similar structure but without the deuterium labeling, which can influence its stability and interactions.
5-Chloro-2-(methyl-d3-amino)-pyrimidine: Substitution of bromine with chlorine, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the deuterium-labeled methyl group, which can provide insights into reaction mechanisms and biological interactions.
属性
CAS 编号 |
1185316-10-2 |
|---|---|
分子式 |
C5H6BrN3 |
分子量 |
191.04 g/mol |
IUPAC 名称 |
5-bromo-N-(trideuteriomethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)/i1D3 |
InChI 键 |
UDQGIOYIJKRLFH-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC1=NC=C(C=N1)Br |
规范 SMILES |
CNC1=NC=C(C=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


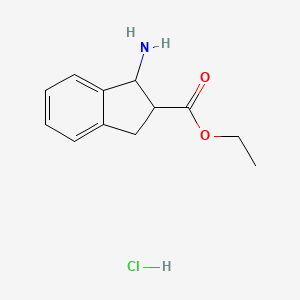

![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)

![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)

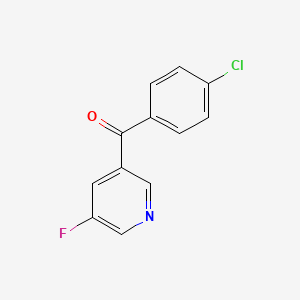


![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
